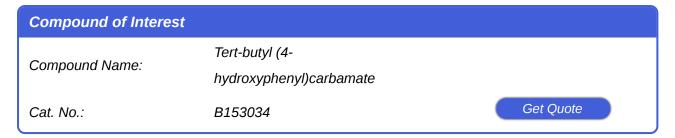


Spectroscopic Data and Analysis of Tert-butyl (4-hydroxyphenyl)carbamate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tert-butyl (4-hydroxyphenyl)carbamate**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for **Tert-butyl (4-hydroxyphenyl)carbamate** is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol . The structural and spectroscopic data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.19	d, J = 8Hz	2H	Ar-H
6.75	d, J = 8Hz	2H	Ar-H
6.40	bs	1H	N-H
4.90	bs	1H	О-Н
1.51	S	9H	-C(CH3)3

¹³C NMR (100 MHz, CDCl₃):[1]

Chemical Shift (δ) ppm	Assignment
153.63	C=O (Carbamate)
152.12	Ar-C-O
130.84	Ar-C-N
121.71	Ar-C-H
115.75	Ar-C-H
80.46	-C(CH₃)₃
28.38	-С(СНз)з

Infrared (IR) Spectroscopy

The IR spectrum of **Tert-butyl (4-hydroxyphenyl)carbamate** exhibits characteristic absorption bands corresponding to its functional groups. While a specific full spectrum data file is not publicly available, the expected characteristic peaks are listed below based on the analysis of its functional groups and data from similar compounds.



Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400 (broad)	O-H (Phenol)	Stretching
~3300	N-H (Carbamate)	Stretching
~1690-1710	C=O (Carbamate)	Stretching
~1510-1600	C=C (Aromatic)	Stretching
~1230	C-O (Phenol)	Stretching
~1160	C-N (Carbamate)	Stretching

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

m/z	lon
208.1	[M-H] ⁻

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR spectra were recorded on a BRUKER AVANCE II 400 FT spectrometer, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

Sample Preparation: A small quantity of **Tert-butyl (4-hydroxyphenyl)carbamate** was dissolved in deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition and Processing:

• ¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence was used. The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phased and baseline corrected.



¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify
the spectrum to single lines for each unique carbon atom. A longer acquisition time and a
greater number of scans were typically required compared to ¹H NMR due to the lower
natural abundance of the ¹³C isotope. The FID was processed similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Instrumentation: IR spectra were recorded on a Shimadzu FTIR Affinity-1 Fourier Transform Infrared spectrophotometer.[1]

Sample Preparation (KBr Pellet Method):

- A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The homogeneous mixture was then transferred to a pellet-forming die.
- A pressure of several tons was applied using a hydraulic press to form a thin, transparent KBr pellet containing the sample.

Data Acquisition:

- A background spectrum of the empty sample compartment was recorded.
- The KBr pellet was placed in the sample holder of the FTIR spectrometer.
- The sample spectrum was recorded over the range of 4000-400 cm⁻¹. The final spectrum was presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: Electrospray Ionization (ESI) mass spectrometry was performed on a suitable ESI-MS instrument.

Sample Preparation: The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution was then further diluted to the low μ g/mL or ng/mL range with the same solvent or a solvent mixture compatible with the ESI source (e.g., methanol/water).



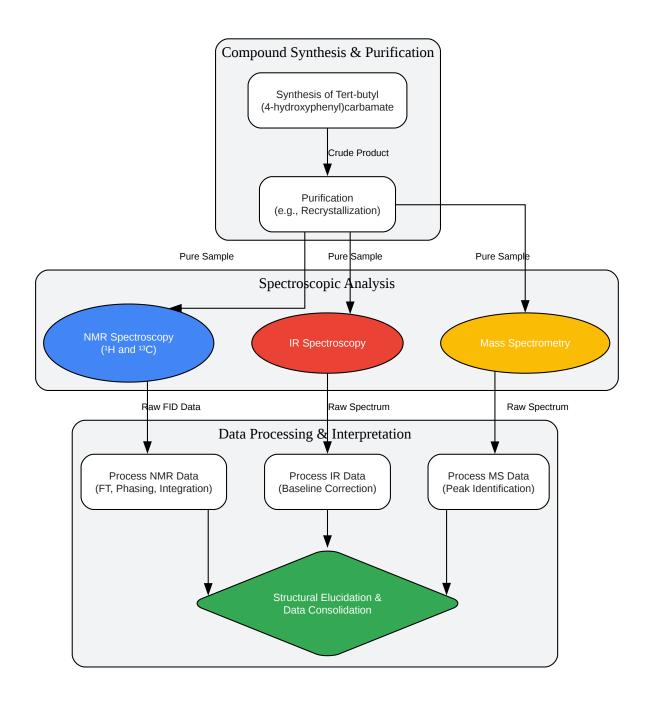
Data Acquisition (Negative Ion Mode):

- The ESI source was operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.
- The sample solution was introduced into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.
- The instrument parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, were optimized to achieve maximum ion intensity and stability.
- Mass spectra were acquired over a suitable m/z range to include the expected molecular ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **Tert-butyl (4-hydroxyphenyl)carbamate**.





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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. rsc.org [rsc.org]
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